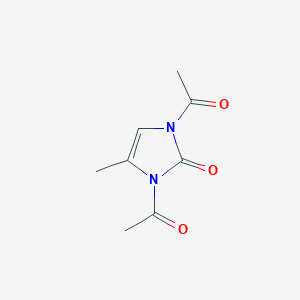
3-(4-Benzyl-1-piperazinyl)-4-methylsydnone imine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Benzyl-1-piperazinyl)-4-methylsydnone imine dihydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a benzyl group, and a sydnone imine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzyl-1-piperazinyl)-4-methylsydnone imine dihydrochloride typically involves the reaction of 4-benzylpiperazine with a suitable sydnone imine precursor under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained at a specific range to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to maintain consistency and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Benzyl-1-piperazinyl)-4-methylsydnone imine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazines or benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Benzyl-1-piperazinyl)-4-methylsydnone imine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Benzyl-1-piperazinyl)-4-methylsydnone imine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Benzyl-1-piperazinyl)-3,3-dimethyl-2-butanone dihydrochloride
- 3-(4-Benzyl-1-piperazinyl)-1-(1,1’-biphenyl)-4-yl-1-propanone dihydrochloride
- 1-(4-Benzyl-1-piperazinyl)-3-(4-methoxyphenoxy)-2-propanol dihydrochloride
Uniqueness
3-(4-Benzyl-1-piperazinyl)-4-methylsydnone imine dihydrochloride is unique due to its sydnone imine moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
24796-55-2 |
|---|---|
Molekularformel |
C14H21Cl2N5O |
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
3-(4-benzylpiperazin-1-yl)-5-methyloxadiazol-3-ium-4-amine;chloride;hydrochloride |
InChI |
InChI=1S/C14H20N5O.2ClH/c1-12-14(15)19(16-20-12)18-9-7-17(8-10-18)11-13-5-3-2-4-6-13;;/h2-6H,7-11,15H2,1H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
VGIJORPIPURCDU-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C([N+](=NO1)N2CCN(CC2)CC3=CC=CC=C3)N.Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


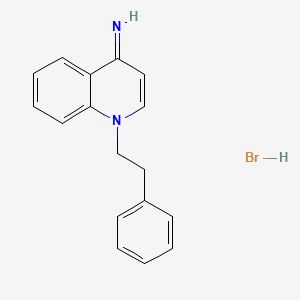
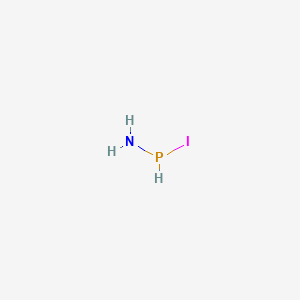
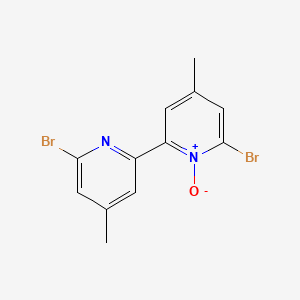
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
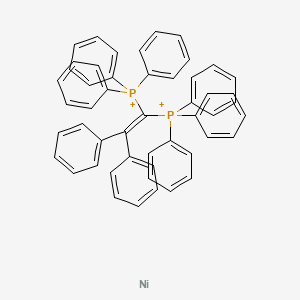
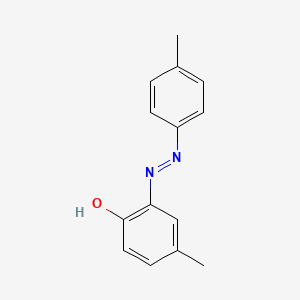

![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)
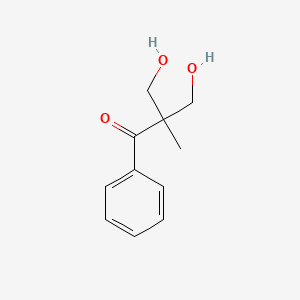
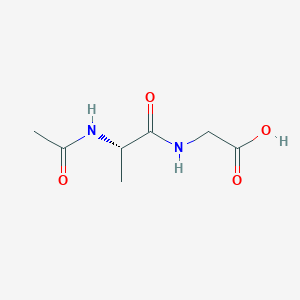
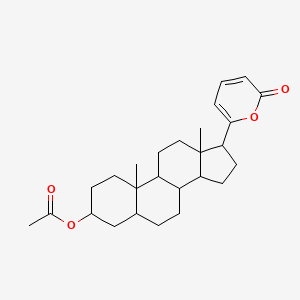
![1H-Spiro[dibenzo[d,f]indole-2,2'-[1,3]dioxolane]](/img/structure/B14704555.png)

